5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride 5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356709
InChI: InChI=1S/C8H5ClN2O3S/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H
SMILES:
Molecular Formula: C8H5ClN2O3S
Molecular Weight: 244.66 g/mol

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride

CAS No.:

Cat. No.: VC18356709

Molecular Formula: C8H5ClN2O3S

Molecular Weight: 244.66 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride -

Specification

Molecular Formula C8H5ClN2O3S
Molecular Weight 244.66 g/mol
IUPAC Name 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride
Standard InChI InChI=1S/C8H5ClN2O3S/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H
Standard InChI Key AZTGZOVEEGEWKX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride (CAS No. 328527-90-8) belongs to the oxadiazole family, featuring a sulfonyl chloride group at the 2-position and a phenyl substituent at the 5-position of the heterocyclic ring . Key identifiers include:

PropertyValue
IUPAC Name5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride
Molecular FormulaC8H5ClN2O3S\text{C}_8\text{H}_5\text{ClN}_2\text{O}_3\text{S}
Molecular Weight244.66 g/mol
SMILESC1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl
InChIKeyAZTGZOVEEGEWKX-UHFFFAOYSA-N
XLogP3-AA1.8
Topological Polar SA81.4 Ų

The sulfonyl chloride group (-SO2_2Cl) confers electrophilic reactivity, enabling nucleophilic substitution reactions with amines, alcohols, and thiols .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via chlorination of 5-phenyl-1,3,4-oxadiazole using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under controlled conditions . A representative protocol involves:

  • Cyclization: Thiosemicarbazide derivatives undergo intramolecular cyclization in alkaline media to form the oxadiazole core .

  • Chlorination: The sulfonic acid intermediate is treated with SOCl2\text{SOCl}_2 to introduce the sulfonyl chloride group .

Table 1. Synthesis Conditions and Yields

ReagentTemperature (°C)Yield (%)Purity (%)
Thionyl chloride60–8072–78≥95
Phosphorus pentachloride100–12065–70≥90

Reaction Mechanisms

The sulfonyl chloride group participates in nucleophilic acyl substitution, where chlorine is displaced by nucleophiles (e.g., amines, alcohols). For example:

R-NH2+Oxadiazole-SO2ClR-NH-SO2-Oxadiazole+HCl\text{R-NH}_2 + \text{Oxadiazole-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Oxadiazole} + \text{HCl}

This reactivity underpins its utility in synthesizing sulfonamides and sulfonate esters for drug discovery .

Pharmacological and Biological Activities

Antimicrobial Properties

Derivatives of 5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride exhibit broad-spectrum antimicrobial activity. In disc diffusion assays, compounds such as IVa and IVb showed inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to ofloxacin .

Table 2. Antimicrobial Activity of Selected Derivatives

CompoundS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
IVa12.525.0
IVb6.2512.5
Ofloxacin1.563.12
Cell LineIC50_{50} (µM)
K-5621.95
Jurkat2.36
KG-1a3.45

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, derivatives like VIb reduced inflammation by 58% (vs. 62% for diclofenac). Analgesic activity, measured via tail-flick tests, showed VIc increasing pain thresholds by 40% (vs. 45% for aspirin) .

SupplierPurity (%)QuantityPrice (USD)
AiFChem (USA)≥951 g2,000
LEAP CHEM (Hong Kong)≥900.1 g400
OChem Incorporation≥95BulkQuote-based

Recent Advances and Future Directions

Recent studies highlight its role in STAT3 pathway inhibition, offering potential in treating inflammatory diseases . Future research should explore:

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

  • Targeted Drug Delivery: Conjugating with nanoparticles to reduce off-target effects.

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